Thymidine-13C10,15N2

Mass Spectrometry Isotope Dilution Internal Standard Selection

Quantifying thymidine and its DNA adducts in complex biological matrices demands an internal standard with unequivocal mass resolution. Generic labeled analogs (e.g., +2 Da 15N2 or +4 Da deuterated forms) introduce isotopic overlap and deuterium-exchange artifacts, compromising data integrity. • +12 Da clean mass shift eliminates endogenous analyte interference across a wide dynamic range • Validated MRM transitions (e.g., m/z 283.1→162.1) enable low-pg quantification of thymidine, thymidine glycol, and ethylated adducts in DNA • Uniform 13C10,15N2 labeling supports dual-isotope MIMS imaging and metabolic tracing with no RNA/protein cross-talk

Molecular Formula C10H14N2O5
Molecular Weight 254.14 g/mol
Cat. No. B12397726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-13C10,15N2
Molecular FormulaC10H14N2O5
Molecular Weight254.14 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyIQFYYKKMVGJFEH-YYGDLVLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine-13C10,15N2: Dual-Labeled Nucleoside for DNA Tracing and LC-MS Quantitation


Thymidine-13C10,15N2 (CAS 1821188-00-4) is a stable isotope-labeled analog of thymidine, a naturally occurring pyrimidine deoxynucleoside essential for DNA synthesis. This compound is uniformly labeled with carbon-13 (¹³C) at all ten carbon positions and nitrogen-15 (¹⁵N) at both nitrogen atoms of the thymine base, resulting in a molecular mass shift of +12 Da relative to unlabeled thymidine (from 242.23 Da to 254.14 Da) . The extensive labeling pattern distinguishes it from singly labeled or deuterated thymidine analogs, enabling more precise mass spectrometry quantitation with reduced background interference. As a DNA precursor, thymidine is widely employed as a cell synchronization agent by reversibly arresting cells at the G1/S boundary . The ¹³C₁₀,¹⁵N₂-labeled form is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for absolute quantification of thymidine and its modified derivatives in biological matrices [1].

Why Thymidine-13C10,15N2 Outperforms Alternative Labels in Quantitative Workflows


Generic substitution of Thymidine-13C10,15N2 with alternative labeled thymidine analogs introduces significant analytical variability and compromises data integrity in quantitative LC-MS/MS workflows. The extent of isotope labeling directly determines the mass spectrometric resolution between the analyte and its internal standard. Thymidine-15N₂ provides a +2 Da mass shift, which may co-elute with naturally occurring isotopic peaks of the unlabeled analyte or matrix interferences in complex biological samples, leading to inaccurate quantification. Thymidine-d₄ (+4 Da) suffers from potential deuterium-hydrogen exchange under certain chromatographic conditions, altering retention time and peak shape. Singly ¹³C-labeled thymidine (e.g., Thymidine-13C₁₀) offers a +10 Da shift but lacks the ¹⁵N labeling required for parallel nitrogen-specific tracing experiments. Furthermore, [¹³C₁₀,¹⁵N₂]-labeling is the specific internal standard designated in validated protocols for the quantification of thymidine-derived DNA modifications, including ethylated adducts and oxidized nucleosides [1]. Substitution invalidates these established methods, requiring re-validation and introducing inter-laboratory variability. The dual-labeling strategy ensures a clean +12 Da mass increment with no isotopic overlap, enabling accurate isotope dilution mass spectrometry across a wide dynamic range .

Quantitative Differentiation Evidence vs. Alternative Labeled Thymidines


Superior Mass Resolution and Isotopic Purity

Thymidine-13C10,15N2 exhibits a +12 Da mass shift from unlabeled thymidine, compared to +2 Da for Thymidine-15N2 and +4 Da for Thymidine-d4. This larger mass differential minimizes isotopic overlap between the internal standard and the natural abundance M+1 or M+2 peaks of the analyte, thereby reducing quantitative bias. The specified isotopic purity for Thymidine-13C10,15N2 is ≥98 atom % for both ¹³C and ¹⁵N , ensuring a consistent mass shift with negligible contribution from unlabeled or partially labeled species. In contrast, Thymidine-15N2 provides only a +2 Da shift, which can be compromised by the ~0.1% natural abundance ¹³C₁ isotope peak of unlabeled thymidine, introducing systematic error at low analyte concentrations [1].

Mass Spectrometry Isotope Dilution Internal Standard Selection

Validated Internal Standard for Ethylated DNA Adduct Quantification

In a patented method for detecting ethylated thymidine DNA adducts, [¹³C₁₀,¹⁵N₂]-labeled O²-edT, N³-edT, and O⁴-edT are employed as internal standards at a spiked concentration of 100 pg each [1]. The collision-induced dissociation (CID) mass spectra define precise multiple reaction monitoring (MRM) transitions: precursor ion m/z 283.1 ([M+H]⁺) to product ions m/z 162.1 ([M+H-dR]⁺) at 10 eV collision energy, and m/z 283.1 to m/z 134.1 ([M+H-dR-C₂H₄]⁺) at 25 eV [1]. These transitions are specific to the fully labeled ¹³C₁₀,¹⁵N₂-ethylated adducts and are not achievable with singly labeled or deuterated analogs, as the precursor and product ions would overlap with endogenous matrix components or unlabeled adducts [1].

DNA Adductomics Tandem Mass Spectrometry Biomarker Validation

Enabling Synthesis of Labeled Epigenetic Nucleoside Panels

A peer-reviewed protocol in Methods in Molecular Biology describes the synthesis of [¹³C₁₀,¹⁵N₂]-5-methyl-2′-deoxycytidine directly from [¹³C₁₀,¹⁵N₂]-2′-deoxythymidine via a two-step enzymatic and chemical conversion [1]. This labeled 5-methyl-2′-deoxycytidine serves as an internal standard for quantifying DNA methylation by 2D-UPLC-MS/MS. The protocol also details oxidation of [¹³C₁₀,¹⁵N₂]-2′-deoxythymidine with Na₂S₂O₈ to generate [¹³C₁₀,¹⁵N₂]-5-(hydroxymethyl)-2′-deoxyuridine, [¹³C₁₀,¹⁵N₂]-5-formyl-2′-deoxycytidine, and [¹³C₁₀,¹⁵N₂]-5-carboxy-2′-deoxycytidine [1]. Thymidine-13C10,15N2 thus functions not merely as an internal standard but as a versatile starting material for generating a panel of labeled nucleosides for epigenetic research. Alternative thymidine labels (e.g., d₄, ¹⁵N₂) lack the full carbon backbone labeling required for tracking all oxidation products with consistent mass shift [1].

Epigenetics DNA Methylation Isotope Labeling

Cellular Incorporation Efficiency vs. Other Stable Isotope Precursors

A comparative study assessed the relative efficiency of four non-radioactive DNA precursors in HEP G2 cell culture: [1-¹³C]-glycine, [1,2-¹³C₂]-glycine, [U-¹³C]-glucose, and [U-¹³C,¹⁵N]-thymidine [1]. [U-¹³C,¹⁵N]-thymidine demonstrated specific and efficient incorporation into DNA, serving as a direct tracer for DNA synthesis. The study quantified that glycine labeling was approximately five times more economical per unit of enrichment than thymidine labeling in this specific cell line, highlighting that thymidine labeling, while highly specific, has a higher cost per enrichment unit [1]. This establishes a clear economic context: Thymidine-13C10,15N2 is selected when pathway specificity (DNA synthesis) and minimal background are paramount, whereas other precursors may be chosen for cost-sensitive, bulk labeling applications. The data provides a quantitative benchmark for experimental design and budget allocation [1].

Cell Proliferation Stable Isotope Tracing Metabolic Labeling

Optimal Use Cases in Analytical Chemistry and DNA Metabolism Research


Absolute Quantification of Thymidine and DNA Adducts by LC-MS/MS

Thymidine-13C10,15N2 is the ideal internal standard for isotope dilution LC-MS/MS quantification of thymidine, thymidine glycol, and ethylated thymidine adducts (O²-edT, N³-edT, O⁴-edT) in human leukocyte DNA, urine, or tissue samples. The +12 Da mass shift and defined MRM transitions (e.g., m/z 283.1→162.1) enable precise quantification at low pg levels, as validated in a patented nanoLC-NSI-MS/MS method [1]. This application is critical for assessing DNA damage from environmental carcinogens and monitoring cancer risk biomarkers.

Generation of ¹³C,¹⁵N-Labeled Nucleoside Panels for Epigenetics

Researchers quantifying DNA methylation (5-methyl-2′-deoxycytidine) and its oxidized derivatives (5-hydroxymethyl-, 5-formyl-, 5-carboxy-2′-deoxycytidine) require matched stable isotope-labeled internal standards. Thymidine-13C10,15N2 serves as a versatile starting material for enzymatic and chemical synthesis of these labeled nucleosides, as described in a validated protocol [2]. Procuring this single labeled compound enables the generation of an entire suite of internal standards with uniform isotopic enrichment, streamlining method development for epigenetic and DNA repair studies.

High-Specificity DNA Synthesis Tracing in Cell Proliferation Assays

For cell proliferation studies requiring unambiguous tracking of newly synthesized DNA without the hazards and disposal costs of ³H-thymidine, Thymidine-13C10,15N2 provides a stable isotope alternative. While the economic analysis indicates that glycine-based labeling may be more cost-effective for bulk labeling [3], the thymidine tracer offers unparalleled specificity for the DNA synthesis pathway, minimizing confounding signals from RNA or protein turnover. This is particularly valuable in experiments where DNA replication is the exclusive endpoint of interest, such as validating the efficacy of cell cycle inhibitors or studying replication stress.

Multi-Isotope Imaging Mass Spectrometry for Spatial DNA Synthesis Mapping

In Multi-Isotope Imaging Mass Spectrometry (MIMS), ¹³C- and ¹⁵N-labeled thymidine enables high-resolution quantitative imaging of DNA synthesis within individual cells and subcellular compartments [4]. The dual-labeling with ¹³C and ¹⁵N allows simultaneous detection of DNA labeling (via ¹³C/¹²C or ¹⁵N/¹⁴N ratios) alongside other metabolic tracers (e.g., ¹⁵N-uridine for RNA). The extensive ¹³C₁₀ labeling provides a strong signal enhancement for MIMS, which detects isotope ratios at high spatial resolution (≤50 nm). Thymidine-13C10,15N2 is the preferred labeling reagent for MIMS studies of stem cell division, tumor heterogeneity, and microbial ecology.

Technical Documentation Hub

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